Decarboxytiaprofenic acid

Descripción general

Descripción

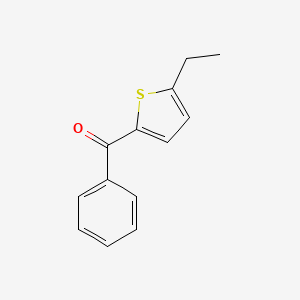

Decarboxytiaprofenic acid is a thiophene substituted at C-2 by benzoyl and at C-4 by an ethyl group . It is a member of thiophenes and an aromatic ketone .

Synthesis Analysis

Decarboxylative Acylation of Carboxylic Acids is a potential method for the synthesis of Decarboxytiaprofenic acid . This process involves the use of photoredox–nickel metallaphotoredox-catalyzed decarboxylative acylation of common aliphatic acids with readily available aromatic and aliphatic thioesters .

Molecular Structure Analysis

Decarboxytiaprofenic acid has a molecular formula of C13H12OS . It contains total 28 bond(s); 16 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ketone(s) (aromatic), and 1 Thiophene(s) .

Chemical Reactions Analysis

Decarboxytiaprofenic acid is a photoproduct of the photosensitizing nonsteroidal anti-inflammatory drug tiaprofenic acid (TA) . It is photostable in buffered aqueous solution at pH 7.4, but photodecomposes when bovine serum albumin (BSA) is present in the reaction medium .

Physical And Chemical Properties Analysis

Decarboxytiaprofenic acid has a molecular weight of 216.3 g/mol . It is a member of thiophenes and an aromatic ketone .

Aplicaciones Científicas De Investigación

Photosensitizing Agent in Photodynamic Therapy

Decarboxytiaprofenic acid serves as a photosensitizing agent . It can be excited by light of a specific wavelength and subsequently transfer energy to a chosen reactant, commonly molecular oxygen within cancer tissue. This process converts oxygen to a highly reactive singlet state, which rapidly reacts with nearby biomolecules, ultimately killing the cancer cells .

Epitope for Adaptive Immune System

As an epitope , Decarboxytiaprofenic acid plays a biological role when bound by a receptor of the adaptive immune system. It represents a specific site on an antigen to which an antibody binds, making it crucial for vaccine development and immunological research .

Aromatic Ketone in Organic Synthesis

This compound is classified as an aromatic ketone , which is involved in many important reactions in organic synthesis. Aromatic ketones are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Thiophene Derivative in Material Science

As a thiophene derivative , Decarboxytiaprofenic acid has applications in material science. Thiophenes are known for their conductive properties and are used in the production of organic semiconductors, which are essential for organic photovoltaic cells and other electronic devices .

Surface Modifier in Nanotechnology

In nanotechnology, Decarboxytiaprofenic acid can act as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This is particularly useful in the production of polymer nanomaterials and enhancing the properties of nanocomposites .

Catalyst in Chemical Reactions

The compound’s role as a catalyst is significant in various chemical reactions. It can facilitate reactions such as substitution, elimination, oxidation, and coupling, which are fundamental in creating a wide range of chemical products .

Monomer in Polymer Chemistry

Decarboxytiaprofenic acid can be utilized as a monomer in polymer chemistry. Its incorporation into polymers can lead to the development of new materials with unique properties, such as increased strength, flexibility, or chemical resistance .

Pharmaceutical Applications

In the pharmaceutical industry, Decarboxytiaprofenic acid’s structure makes it a candidate for drug design and development. Its molecular framework can be modified to create new therapeutic agents with potential applications in treating various diseases .

Propiedades

IUPAC Name |

(5-ethylthiophen-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-2-11-8-9-12(15-11)13(14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUFIFKRFHMKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311478 | |

| Record name | 2-Benzoyl-5-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decarboxytiaprofenic acid | |

CAS RN |

6933-26-2 | |

| Record name | 2-Benzoyl-5-ethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Ethyl-2-thienyl)phenylmethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoyl-5-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ETHYL-2-THIENYL)PHENYLMETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S66YGH9EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does decarboxytiaprofenic acid (DTPA) interact with cells and cause phototoxicity?

A1: DTPA, a photoproduct of the nonsteroidal anti-inflammatory drug tiaprofenic acid, exhibits enhanced lipophilicity due to the absence of a carboxylate group [, , ]. This allows it to bind more efficiently to cell membranes, particularly in poorly metabolizing cells like fibroblasts []. Upon exposure to UV light, DTPA acts as a photosensitizer, generating reactive oxygen species that cause generalized cell damage [, , ]. Interestingly, DTPA is photostable in a simple buffer solution but undergoes photodegradation in the presence of proteins like bovine serum albumin [].

Q2: What is the mechanism of lipid peroxidation induced by DTPA?

A3: Research suggests that DTPA participates in both type-I and type-II photoperoxidation mechanisms [, ]. Primarily, DTPA acts via a type-I mechanism, evidenced by the formation of conjugated diene hydroperoxides from linoleic acid upon irradiation [, ]. Interestingly, studies using 1,2-dimethylcyclohexa-2,5-dienecarboxylic acid as a model substrate revealed that a type-II mechanism, involving singlet oxygen generation, also contributes to the overall photooxidation process [, ]. Notably, the accumulation of conjugated diene hydroperoxides can lead to a decrease in DTPA's phototoxicity over time due to quenching of its excited triplet state [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)

![(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1258418.png)

![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)

![[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258423.png)

![3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1258424.png)